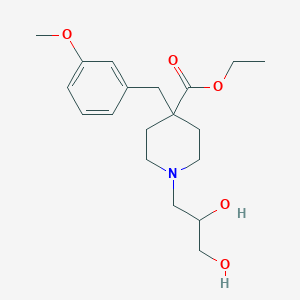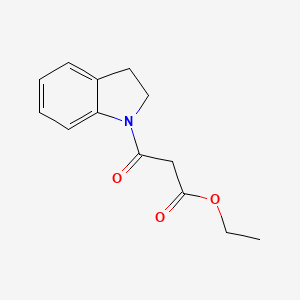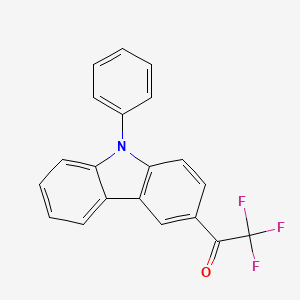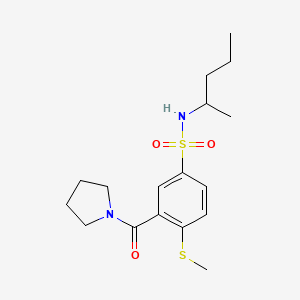![molecular formula C15H23N3O3 B4691619 N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4691619.png)
N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide
Overview
Description
N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as BAY 85-8501, has been found to have a range of biochemical and physiological effects, making it a promising candidate for various research projects. In
Mechanism of Action
The mechanism of action of N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide 85-8501 is not fully understood, but it is believed to work by inhibiting the activity of a specific enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
This compound 85-8501 has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and cardioprotective effects, it has also been found to have anti-inflammatory properties. It can inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide 85-8501 in lab experiments is its potency and specificity. It has been found to have a high affinity for HDAC, making it an effective inhibitor of this enzyme. However, one limitation of using this compound 85-8501 is its potential toxicity. It can cause liver damage in high doses, and caution should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for research on N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide 85-8501. One area of interest is in the development of more potent and selective HDAC inhibitors. This compound 85-8501 has shown promise in this area, but further optimization is needed to improve its efficacy and reduce its toxicity.
Another area of interest is in the development of combination therapies using this compound 85-8501 and other anti-cancer agents. Studies have shown that this compound 85-8501 can enhance the anti-tumor effects of other drugs, and further research is needed to explore the potential of this compound in combination therapy.
Conclusion:
In conclusion, this compound 85-8501 is a promising compound with a range of potential applications in scientific research. Its potent anti-tumor and cardioprotective effects, as well as its anti-inflammatory properties, make it an attractive candidate for further study. However, caution should be taken when using this compound in lab experiments due to its potential toxicity. Further research is needed to optimize its efficacy and explore its potential in combination therapy with other anti-cancer agents.
Scientific Research Applications
N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide 85-8501 has been found to have a range of potential applications in scientific research. One of the primary areas of interest is in cancer research. Studies have shown that this compound 85-8501 has potent anti-tumor activity and can inhibit the growth of various cancer cell lines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer research, this compound 85-8501 has also been studied for its potential applications in cardiovascular disease research. It has been found to have a protective effect on the heart and can improve cardiac function in animal models of heart disease.
properties
IUPAC Name |
1-butyl-3-[[2-(3,5-dimethylphenoxy)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-5-6-16-15(20)18-17-14(19)10-21-13-8-11(2)7-12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDNTZKXCNLPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NNC(=O)COC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4691546.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4691559.png)

![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4691578.png)
![1-(3-chloro-4-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4691585.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4691593.png)


![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitropyridine](/img/structure/B4691602.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4691608.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4691627.png)
![2-{5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4691634.png)

